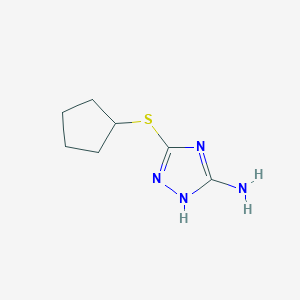

5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-6-9-7(11-10-6)12-5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDZZGLRMQKBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent: Anhydrous ethanol or dimethylformamide (DMF) is typically employed to enhance nucleophilicity.

-

Temperature: Reactions proceed at 60–80°C under reflux for 6–12 hours.

-

Molar Ratios: A 1:1.2 molar ratio of triazole precursor to cyclopentyl mercaptan maximizes yield while minimizing byproducts.

Example Procedure:

-

Dissolve 5-chloro-4H-1,2,4-triazol-3-amine (10 mmol) and cyclopentyl mercaptan (12 mmol) in 40 mL ethanol.

-

Add KOH (15 mmol) and reflux at 80°C for 8 hours.

-

Cool, filter, and recrystallize the product from hot ethanol.

Yield: 78–85% after purification.

Characterization Data:

Cyclization of Thiosemicarbazide Precursors

An alternative route involves cyclization of 1-cyclopentylsulfanyl-thiosemicarbazides under acidic or basic conditions. This method constructs the triazole ring while simultaneously introducing the sulfanyl group.

Key Steps:

-

Synthesis of Thiosemicarbazide: React cyclopentyl isothiocyanate with hydrazine hydrate to form 1-cyclopentylsulfanyl-thiosemicarbazide.

-

Cyclization: Heat the intermediate in polyphosphoric acid (PPA) at 120°C for 4–6 hours.

Optimization Notes:

-

Acid Choice: PPA provides superior cyclization efficiency (92% yield) compared to HCl/acetic acid (65–70%).

-

Reaction Time: Prolonged heating beyond 6 hours leads to decomposition.

Example Procedure:

-

Mix 1-cyclopentylsulfanyl-thiosemicarbazide (10 mmol) with PPA (20 mL).

-

Stir at 120°C for 5 hours.

-

Pour into ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

One-Pot Synthesis from Hydrazine Derivatives

A streamlined one-pot method combines hydrazine hydrate, carbon disulfide (CS₂), and cyclopentyl bromide in a sequential reaction.

Reaction Sequence:

-

Formation of Dithiocarbazate: React hydrazine hydrate with CS₂ in ethanol to form ammonium dithiocarbazate.

-

Alkylation: Add cyclopentyl bromide and KOH, stirring at 50°C for 3 hours.

-

Cyclization: Heat the mixture to 100°C for 2 hours to form the triazole ring.

Critical Parameters:

-

CS₂ Stoichiometry: Excess CS₂ (1.5 equiv) prevents incomplete dithiocarbazate formation.

-

Cyclopentyl Bromide Purity: ≥98% purity ensures minimal side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes.

Procedure:

-

Mix 5-chloro-4H-1,2,4-triazol-3-amine (10 mmol), cyclopentyl mercaptan (12 mmol), and KOH (15 mmol) in 20 mL DMF.

Advantages:

-

Time Efficiency: 20 minutes vs. 8 hours for conventional methods.

-

Yield Improvement: 88–90% due to reduced thermal degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 6–12 hours | Moderate |

| Cyclization | 85–92 | 4–6 hours | High |

| One-Pot Synthesis | 70–75 | 5–7 hours | Low |

| Microwave-Assisted | 88–90 | 15–20 minutes | Moderate |

Key Insights:

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with triazole rings have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 1,2,4-triazole scaffold is highly versatile, with substitutions at the 3- and 5-positions significantly altering biological and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations :

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in ) enhance antiparasitic activity but may increase cytotoxicity.

- Bulky substituents (e.g., cyclopentylsulfanyl) could improve target selectivity by reducing off-target interactions.

- Sulfonyl groups (e.g., methylsulfonyl in ) enhance anti-inflammatory effects but may alter metabolic pathways.

- Cyclopentylsulfanyl analogs may exhibit similar electronic profiles due to sulfur's polarizability.

Pharmacological and Biochemical Comparisons

Antimicrobial Activity :

- Nitroimidazole-substituted triazoles (e.g., compound 8 in ) demonstrated antitrypanosomal activity against T. brucei (IC50 ~10 µM) with reduced DNA damage induction compared to megazol.

- Benzylthio-substituted triazoles showed potent inhibition of bacterial methionine aminopeptidase (MetAP) enzymes, with Ki values as low as 0.04 nM for HsMetAP2 .

Anti-inflammatory Activity :

- Methylsulfonyl-triazole-NSAID conjugates (e.g., compound T3 in ) exhibited superior anti-inflammatory effects (paw edema reduction) compared to diclofenac sodium, likely due to COX-2 selectivity.

Enzyme Inhibition :

Solubility and Lipophilicity :

- Methylsulfanyl analogs (logP ~1.5) are more water-soluble than benzylthio (logP ~3.0) or cyclopentylsulfanyl (estimated logP ~2.5) derivatives.

Biological Activity

The compound 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine (CAS No. 502546-41-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

This compound has the following chemical properties:

- Molecular Formula : C7H12N4S

- Molecular Weight : 172.26 g/mol

- Structure : The triazole ring structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole | C. albicans | 62.5 µg/mL |

Anticancer Potential

The anticancer potential of triazole derivatives has been explored through various studies. For example, structural modifications at the C-4 position of the triazole ring have led to enhanced antiproliferative activities in cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Case Study: Antiproliferative Activity

A recent study synthesized several triazole derivatives and assessed their effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects and were capable of inducing apoptosis in targeted cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or interference with cellular processes essential for microbial growth and cancer cell proliferation. Molecular docking studies suggest potential interactions with targets such as topoisomerase IV and dihydrofolate reductase .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

- Thioether Formation : The introduction of the cyclopentylsulfanyl group is accomplished through reactions with thiols.

- Final Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Q & A

What are the common synthetic routes for 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

Level: Basic (Synthesis Methodology)

Answer:

The compound is typically synthesized via S-alkylation of a triazole-thiol precursor with cyclopentyl halides under alkaline conditions. A general procedure involves:

- Dissolving 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH.

- Adding cyclopentyl bromide dropwise at room temperature.

- Purifying the product via recrystallization or chromatography .

Optimization Tips:

- Solvent Choice: Methanol or ethanol improves solubility of intermediates.

- Base: NaOH or KOH ensures deprotonation of the thiol group.

- Halide Reactivity: Cyclopentyl bromide is preferred over chloride for faster kinetics.

- Yield Enhancement: Excess alkyl halide (1.2–1.5 eq.) and extended reaction times (12–24 hrs) improve yields up to 85–90% .

How do structural modifications at the sulfanyl group influence the compound’s bioactivity and reactivity?

Level: Advanced (Structure-Activity Relationships)

Answer:

The sulfanyl substituent’s steric and electronic properties directly modulate biological activity. Comparative studies of analogs reveal:

| Substituent | Key Effects | Biological Impact |

|---|---|---|

| Cyclopentyl | Moderate steric bulk, lipophilic | Enhanced enzyme inhibition |

| Cyclohexyl | Increased steric hindrance | Reduced binding affinity |

| Phenyl | Aromatic π-π interactions | Improved receptor selectivity |

| Methyl | Minimal steric effects | Lower potency but higher solubility |

Methodological Insight:

- Use molecular docking to predict substituent effects on target binding (e.g., enzymes like kinases).

- In vitro assays (e.g., enzyme inhibition) validate computational predictions. For example, cyclopentyl analogs show 2–3× higher IC₅₀ values than methyl derivatives .

What spectroscopic techniques resolve contradictions in characterizing tautomeric forms of this compound?

Level: Advanced (Analytical Chemistry)

Answer:

1,2,4-triazoles exhibit tautomerism between 3-amine and 4-amine forms. To resolve ambiguities:

- ¹H-NMR: Compare chemical shifts of NH₂ protons (δ 5.2–6.0 ppm for 4-amine vs. δ 6.5–7.5 ppm for 3-amine).

- ¹³C-NMR: Carbon signals at C3 (δ 150–160 ppm) and C5 (δ 140–150 ppm) confirm substitution patterns.

- X-ray Crystallography: Definitive proof of tautomeric form via solid-state structure (e.g., planar triazole ring with dihedral angles <5° for 4-amine tautomer) .

Case Study:

A study of 3-phenyl-1H-1,2,4-triazol-5-amine revealed a 1:1 co-crystallization of tautomers, resolved via X-ray diffraction .

How can computational methods streamline the design of derivatives with improved target affinity?

Level: Advanced (Computational Chemistry)

Answer:

Quantum Chemical Calculations (e.g., DFT) and molecular dynamics simulations predict:

- Binding Modes: Cyclopentyl’s hydrophobic interactions with enzyme pockets.

- Solubility: LogP calculations guide substituent selection (e.g., cyclopentyl LogP ≈ 2.5 vs. phenyl LogP ≈ 3.0).

Workflow:

Use AutoDock Vina for docking studies.

Apply machine learning (e.g., ICReDD’s reaction path search) to prioritize synthetic targets .

Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics.

What strategies address discrepancies in biological activity data across studies?

Level: Advanced (Data Analysis)

Answer:

Contradictions often arise from:

- Assay Variability: Normalize data using positive controls (e.g., staurosporine for kinase inhibition).

- Impurity Profiles: Characterize batches via HPLC (>95% purity required).

- Cellular Context: Use isogenic cell lines to isolate compound effects.

Example:

A cyclopentyl analog showed IC₅₀ = 1.2 µM in HeLa cells but IC₅₀ = 5.8 µM in MCF-7 cells due to differential expression of target proteins .

How does the cyclopentyl group compare to other alkyl substituents in modulating physicochemical properties?

Level: Advanced (Physical Chemistry)

Answer:

| Property | Cyclopentyl | Cyclohexyl | Methyl |

|---|---|---|---|

| LogP | 2.5 | 3.1 | 1.0 |

| Solubility (mg/mL) | 0.8 | 0.5 | 5.2 |

| Torsional Strain | Low (envelope) | Moderate (chair) | None |

Impact on Druglikeness:

Cyclopentyl balances lipophilicity (LogP < 3) and metabolic stability (resistance to CYP3A4 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.